Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide
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Overview
Description
Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C10H10BrClN2O2 . It is a derivative of imidazopyridine, a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves several steps. The cyclization of 5-bromo-2-aminopyridine into 6-bromoimidazo[1,2-A]pyridine-2-carboxylate was confirmed by their FTIR and 1H NMR spectral studies . The structure of the synthesized compounds is novel .
Molecular Structure Analysis
The molecular structure of this compound was confirmed using X-ray diffraction (XRD). The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. The cyclization of 5-bromo-2-aminopyridine into 6-bromoimidazo[1,2-A]pyridine-2-carboxylate was one of the key steps in the synthesis .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 305.56 g/mol . The compound has a molecular formula of C10H10BrClN2O2 . The compound is soluble .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Polychlorinated Imidazo[1,2-α]pyridines : An improved synthesis method for 2-chlorinated imidazo[1,2-α]pyridines, including the conversion of hydrobromide salts to hydrochloride salts, highlights its potential in creating analogs of chlorinated benzimidazoles (Gudmundsson, Drach, & Townsend, 1997).
Novel Compound Synthesis : The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives through ring closure of diamine pyridines with ethyl orthoformate and acetic anhydride suggests a new approach to synthesizing these compounds (Rousseau & Robins, 1965).
Applications in Chemical Research
Construction of Complexes and Coordination Polymers : The use of a ligand derived from 2-chloroimidazo[1,2-a]pyridine in constructing zero-dimensional complexes and one-dimensional coordination polymers, as well as exploring their photoluminescent or magnetic properties, underscores its importance in material science (Yin, Li, Yan, & Yong, 2021).
Facilitating Catalytic Processes : Ethyl 2-methyl-2,3-butadienoate's role as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, forming highly functionalized tetrahydropyridines, highlights the compound's utility in organic synthesis and catalytic processes (Zhu, Lan, & Kwon, 2003).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2.BrH/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8;/h3-6H,2H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFZYURXJDFHTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)Cl.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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